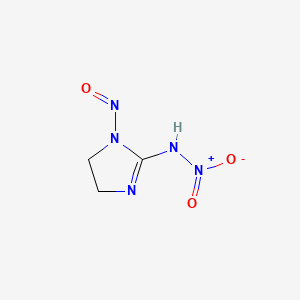

1H-Imidazol-2-amine, 4,5-dihydro-N-nitro-1-nitroso-

Description

Chemical Identity and Key Properties The compound 1H-Imidazol-2-amine, 4,5-dihydro-N-nitro-1-nitroso- (CAS: 5465-96-3), also known as N-Nitroaminoimidazoline, is a nitrogen-rich heterocyclic derivative with the molecular formula C₃H₆N₄O₂ and a molecular weight of 130.11 g/mol . This compound has garnered attention for its applications in explosives and pyrotechnics due to its ability to release large quantities of nitrogen gas upon decomposition .

Properties

CAS No. |

35878-49-0 |

|---|---|

Molecular Formula |

C3H5N5O3 |

Molecular Weight |

159.10 g/mol |

IUPAC Name |

N-(1-nitroso-4,5-dihydroimidazol-2-yl)nitramide |

InChI |

InChI=1S/C3H5N5O3/c9-6-7-2-1-4-3(7)5-8(10)11/h1-2H2,(H,4,5) |

InChI Key |

URLUXESKZAUYLB-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(=N1)N[N+](=O)[O-])N=O |

Origin of Product |

United States |

Preparation Methods

Intramolecular Dehydrative Cyclization of Urea Derivatives

- A patented industrially viable method for preparing 2-(N-substituted)-amino-benzimidazole derivatives involves intramolecular dehydrative cyclization of urea-containing precursors using dichloro or dibromo triphenylphosphine reagents in the presence of organic bases.

- This approach applies to related imidazoline derivatives by tailoring the urea substituents and reaction conditions.

- Typical solvents include toluene, xylene, chlorobenzene, acetonitrile, ethers, or halogenated hydrocarbons.

- Organic bases such as triethylamine or diisopropylethylamine facilitate cyclization at mild temperatures (–10 to 50 °C) over 0.5 to 24 hours.

- The protecting group on the amino functionality is removed post-cyclization by conventional base treatment to yield the target amino-imidazoline or benzimidazole derivatives.

- This method offers advantages of inexpensive raw materials, simple unit operations, and suitability for scale-up.

Nitrosation and Nitration of Amino-Imidazoline Precursors

- Selective nitrosation of amino groups on imidazoline rings can be achieved using nitrosating agents such as nitrous acid or N-nitroso compounds under acidic conditions.

- Nitration typically employs mild nitrating agents to introduce the nitro group at the 4,5-positions of the dihydroimidazole ring without ring cleavage.

- Sequential nitrosation followed by nitration, or vice versa, must be optimized to avoid overoxidation or side reactions.

- Reduction and cyclization steps may be required to stabilize the nitroso and nitro functionalities on the ring.

Palladium-Catalyzed Cyclization and Aromatic Amination

- Palladium-catalyzed intramolecular amination reactions enable the formation of nitrogen-nitrogen bonds and heterocyclic ring closure.

- For related indazole and benzimidazole systems, Pd(0) catalysts with phosphine ligands promote cyclization from haloaryl hydrazines or amino precursors.

- This catalytic strategy can be adapted for imidazoline derivatives bearing nitro and nitroso groups, ensuring regioselective bond formation under mild conditions.

Electrochemical and Oxidative Cyclization

- Electrochemical oxidation of o-nitrobenzylamine derivatives in hydroalcoholic media facilitates intramolecular cyclization to form indazole N-oxides and related heterocycles.

- Oxone (potassium peroxymonosulfate) catalyzed oxidative C–H amination of hydrazones in trifluoroacetic acid has been demonstrated to yield indazole derivatives efficiently.

- These methods offer green chemistry advantages and can be tailored to synthesize nitro/nitroso-substituted imidazoline analogs.

Representative Reaction Schemes and Data Tables

| Step | Reaction Type | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Urea derivative cyclization | Dichloro triphenylphosphine, triethylamine, toluene, 25 °C, 1–10 h | 70–90 | Intramolecular dehydrative cyclization forming amino-benzimidazole core |

| 2 | Nitrosation | Nitrous acid, acidic medium | 60–80 | Selective N-nitroso group introduction on amino-imidazoline |

| 3 | Nitration | Mild nitrating agent (e.g., HNO3/Ac2O), low temp | 50–75 | Introduction of nitro group at 4,5-positions, avoiding ring degradation |

| 4 | Pd-catalyzed cyclization | PdCl2(PPh3)2, CuI, Et3N, aromatic solvent, reflux | 65–85 | Regioselective C–N bond formation, applicable for ring closure with nitro/nitroso groups |

| 5 | Oxidative cyclization | Oxone, iodobenzene catalyst, trifluoroacetic acid, RT | 70–90 | Green oxidative method for heterocycle formation |

Spectroscopic and Analytical Characterization

- The synthesized compounds typically exhibit characteristic 1H NMR signals corresponding to imidazoline ring protons and substituents.

- Nitro and nitroso groups display distinct IR absorption bands near 1500–1600 cm⁻¹ and 1300–1400 cm⁻¹, respectively.

- Mass spectrometry confirms molecular ion peaks consistent with molecular formula C3H4N5O3 (molecular weight ~159.10 g/mol).

- Elemental analysis and X-ray crystallography (where available) validate the substitution pattern and ring integrity.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazol-2-amine, 4,5-dihydro-N-nitro-1-nitroso- undergoes various chemical reactions, including:

Oxidation: The nitroso group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to form amine derivatives.

Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of nitro-imidazole derivatives.

Reduction: Formation of amino-imidazole derivatives.

Substitution: Formation of halogenated imidazole derivatives.

Scientific Research Applications

1H-Imidazol-2-amine, 4,5-dihydro-N-nitro-1-nitroso- has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antiviral agent.

Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

Industry: Utilized in the development of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 1H-Imidazol-2-amine, 4,5-dihydro-N-nitro-1-nitroso- involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Key Observations :

- However, these groups also increase sensitivity, necessitating careful handling .

- Thermal Stability : While TCAD decomposes above 200°C due to its conjugated π-system , the target compound’s decomposition temperature is undocumented but likely lower due to nitroso instability.

- Biological Activity : Analogues with aryl substituents (e.g., naphthalenyl or difluorobenzyl) exhibit pharmacological relevance (e.g., vasoconstriction, TNF-α inhibition), whereas the nitro/nitroso derivatives are primarily used in materials science .

Reactivity Trends :

- Nitroso groups in the target compound may participate in redox reactions, contrasting with the inertness of thiol or aryl derivatives.

Biological Activity

1H-Imidazol-2-amine, 4,5-dihydro-N-nitro-1-nitroso- (CAS Number: 35878-49-0), is a compound that has garnered interest due to its potential biological activities. This article provides a detailed examination of its biological properties, including synthesis, pharmacological effects, and relevant case studies.

- Molecular Formula : C3H6N4O2

- Molecular Weight : 159.103 g/mol

- IUPAC Name : N-(1-nitroso-4,5-dihydroimidazol-2-yl)nitramide

Biological Activity

The biological activity of this compound has been explored primarily in the context of its cardiovascular effects and potential as an antihypertensive agent.

Pharmacological Effects

Research indicates that derivatives of imidazole compounds often exhibit significant interactions with imidazoline binding sites (IBS) and adrenergic receptors. The following table summarizes key findings from various studies on the biological activity of 1H-Imidazol-2-amine and related compounds:

Case Studies

Several studies have specifically evaluated the efficacy of 1H-Imidazol-2-amine in various biological contexts:

- Cardiovascular Studies :

- In Vitro Studies :

- Toxicological Assessments :

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 1H-imidazol-2-amine derivatives, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis of imidazole derivatives often involves cyclization reactions. For example, amidine precursors can undergo base-promoted cyclization with ketones to form 4,5-dihydro-1H-imidazol-5-ones under transition-metal-free conditions, achieving yields up to 86% (e.g., using KOtBu in DMSO at 80°C) . Optimizing stoichiometry and reaction time is critical to minimize side products like nitroso decomposition intermediates.

- Data Contradictions : Variations in yields (e.g., 61–86% in Table 1 of ) may arise from substituent steric effects or electron-withdrawing groups destabilizing intermediates.

Q. How can X-ray crystallography validate the molecular structure of nitro/nitroso-substituted imidazoles?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) using software like WinGX or ORTEP-3 provides bond-length/angle precision (mean σ(C–C) = 0.003 Å ). For nitroso groups, assess planarity and N–O bond distances (expected ~1.21 Å) to confirm tautomeric forms.

- Data Contradictions : Discrepancies between computational (DFT) and experimental bond lengths may indicate crystal-packing effects or electron delocalization .

Q. What spectroscopic techniques are most effective for characterizing nitroso-imidazole derivatives?

- Methodology :

- NMR : and NMR can resolve tautomerism (e.g., nitroso vs. nitro forms) via chemical shifts. For example, N-nitroso protons resonate at δ 8.5–9.5 ppm .

- IR : Confirm nitroso (N=O stretch ~1500 cm) and nitro (asymmetric stretch ~1530 cm) groups .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties of 4,5-dihydro-N-nitro-1-nitroso-imidazoles?

- Methodology : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for nitroso group energetics . Compute HOMO-LUMO gaps to assess redox activity (e.g., nitroso derivatives may act as electrophiles in SNAr reactions).

- Data Contradictions : Discrepancies in calculated vs. experimental dipole moments may arise from solvent effects or crystal-field perturbations .

Q. What strategies resolve conflicting crystallographic and computational data on hydrogen-bonding networks in imidazole derivatives?

- Methodology : Use graph-set analysis to categorize hydrogen bonds (e.g., motifs in ). Compare DFT-optimized H-bond geometries (e.g., O···H distances) with SC-XRD data. Adjust computational models to include solvent or lattice effects via periodic boundary conditions.

- Example : In N-(3-(1H-imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine, π-π stacking interactions (3.8–4.2 Å) stabilize the crystal lattice but are absent in gas-phase DFT models .

Q. How do substituents (e.g., nitro vs. nitroso) influence the tautomeric equilibrium of 1H-imidazol-2-amine derivatives?

- Methodology :

- Experimental : Variable-temperature NMR to monitor proton exchange rates between tautomers.

- Computational : Free-energy calculations (e.g., Gibbs energy at B3LYP/6-311++G(d,p)) to predict dominant tautomers .

Methodological Tools and Resources

Q. Which software tools are recommended for modeling imidazole reactivity and spectroscopic properties?

- Crystallography : WinGX for structure refinement; ORTEP-3 for thermal ellipsoid visualization.

- Computational Chemistry : Gaussian (DFT) for electronic properties ; AutoDock for ligand-receptor studies (e.g., imidazole-based inhibitors ).

Q. How can researchers optimize synthetic protocols for imidazole derivatives with conflicting literature procedures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.